molecular formula C8H4ClN3O3 B1427819 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1183366-52-0

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1427819
CAS No.: 1183366-52-0
M. Wt: 225.59 g/mol
InChI Key: SKMDYDZRWCQKHI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a chloro group and a nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzonitrile with chloroacetic acid hydrazide under acidic conditions to form the oxadiazole ring. The reaction conditions often include:

    Reagents: 4-nitrobenzonitrile, chloroacetic acid hydrazide

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Polar solvents like ethanol or acetonitrile

    Temperature: Elevated temperatures around 80-100°C

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, often under controlled temperature conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

    Reduction: Conversion to 5-Chloro-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Electrophilic Substitution: Introduction of additional nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: Incorporated into polymers and materials for electronic and photonic applications due to its unique electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential as a bioactive compound in various biological assays.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, resulting in different reactivity and applications.

    3-(4-Nitrophenyl)-1,2,4-oxadiazole:

    5-Bromo-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

Uniqueness

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDYDZRWCQKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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